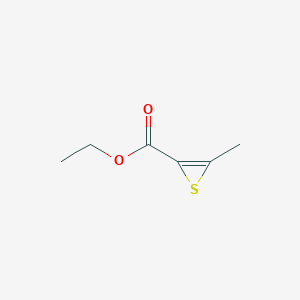

Ethyl 3-methylthiirene-2-carboxylate

Description

Historical Perspectives on Thiirene (B1235720) Synthesis and Reactivity

The history of thiirene chemistry is marked by the challenge of isolating and characterizing these transient species. Early attempts to synthesize the parent thiirene (C₂H₂S) were often met with the formation of more stable rearrangement or decomposition products. For many years, thiirenes were primarily considered as fleeting intermediates in reactions such as the thermal or photochemical decomposition of 1,2,3-thiadiazoles.

Definitive evidence for the existence of thiirenes came from low-temperature matrix isolation studies, where the highly reactive molecules could be trapped and characterized spectroscopically. nist.gov These experiments were crucial in confirming their structure and understanding their electronic properties. While the parent thiirene is extremely labile, derivatives with bulky substituents, which provide kinetic stabilization, have been successfully characterized. nist.gov The synthesis of stable thiirene-S-oxides and S-alkylthiirenium salts, which have been analyzed by X-ray crystallography, further solidified the structural understanding of this class of compounds. nist.gov

Theoretical Frameworks of Three-Membered Sulfur Heterocycles

Three-membered rings containing a sulfur atom, such as thiiranes and thiirenes, are subjects of considerable theoretical interest due to their unique electronic structures and high degree of ring strain. researchgate.netnih.gov Theoretical calculations and experimental data on the saturated analog, thiirane (B1199164) (ethylene sulfide), show C-C and C-S bond distances of approximately 1.473 Å and 1.811 Å, respectively, with highly acute bond angles (C-C-S ~66.0° and C-S-C ~48.0°). This significant deviation from ideal bond angles is the primary source of the ring strain, which is a driving force for many of their chemical reactions. nist.gov

For thiirene, theoretical studies focus on its antiaromatic character. With 4π electrons in the ring system, it fits the Hückel criteria for antiaromaticity, which contributes to its high reactivity and instability. nist.gov Computational models are essential for predicting the geometries, vibrational frequencies, and reaction pathways for these molecules, as experimental data can be difficult to obtain. researchgate.net The bonding in these heterocycles is often described as a complex interplay of σ- and π-orbitals, with some theoretical treatments invoking the participation of sulfur's d-orbitals, although this remains a topic of discussion. researchgate.netnih.gov

Significance of Thiirenes in Contemporary Organic Synthesis Research

While thiiranes have found broader application as intermediates in the synthesis of various sulfur-containing compounds, the utility of the highly reactive thiirenes is more specialized. researchgate.netnih.gov Their primary significance in contemporary research lies in their role as reactive intermediates. The in-situ generation of thiirenes can lead to the formation of complex molecules through various transformations, including cycloaddition reactions, rearrangements, and desulfurization to form alkynes.

The study of thiirene chemistry pushes the boundaries of understanding reaction mechanisms and the limits of molecular stability. Although molecules containing thiirane units have been investigated for medicinal properties and have applications as pesticides and in polymerization reactions, the direct application of thiirenes is limited by their instability. bldpharm.com However, research into stabilizing thiirene systems through electronic and steric effects continues, with the potential to unlock new synthetic pathways and create novel materials and biologically active compounds. The hypothetical Ethyl 3-methylthiirene-2-carboxylate, with its ester and methyl substituents, would be an interesting target for such studies, allowing for an investigation of how these groups influence the stability and reactivity of the antiaromatic thiirene core.

Structure

3D Structure

Properties

CAS No. |

65702-21-8 |

|---|---|

Molecular Formula |

C6H8O2S |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

ethyl 3-methylthiirene-2-carboxylate |

InChI |

InChI=1S/C6H8O2S/c1-3-8-6(7)5-4(2)9-5/h3H2,1-2H3 |

InChI Key |

PRTPLOOPHPVSFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(S1)C |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Ethyl 3 Methylthiirene 2 Carboxylate

Strategies for Thiirene (B1235720) Ring Formation in Substituted Systems

The construction of the substituted thiirene ring is the most critical step in the synthesis of Ethyl 3-methylthiirene-2-carboxylate. The primary strategies involve the creation of the carbon-sulfur bonds to form the cyclic structure from acyclic precursors.

A direct and fundamental approach to the thiirene core involves the reaction of a sulfur source with a suitable alkyne. This method aims to add a sulfur atom across the carbon-carbon triple bond of an alkyne.

Detailed research has explored the gas-phase reactions of sulfur atoms, generated from photolysis of carbonyl sulfide (B99878) (COS), with various alkynes. cdnsciencepub.com Both ground-state S(³P) and excited-state S(¹D) sulfur atoms can react with alkynes to produce thiirenes. cdnsciencepub.com For the synthesis of this compound, the logical alkyne precursor would be ethyl 2-butynoate.

Reaction Scheme:

Precursor: Ethyl 2-butynoate (CH₃−C≡C−COOEt)

Sulfur Source: S atoms (from COS photolysis)

Product: this compound

The reaction proceeds via the direct cycloaddition of the sulfur atom to the alkyne π-system. However, this method is often complicated by the high reactivity of the resulting thiirene, which can lead to subsequent reactions, including dimerization, polymerization, or rearrangement. cdnsciencepub.com

Another approach involves the use of more complex sulfur-transfer reagents. For instance, thiophene (B33073) endoperoxides have been shown to thermally decompose and transfer a sulfur atom to highly reactive cyclic alkynes, forming a transient thiirene intermediate. nih.gov While not demonstrated for acyclic alkynes like ethyl 2-butynoate, this strategy highlights the ongoing search for mild and efficient sulfur donors for thiirene synthesis.

Table 1: Overview of Ring-Closing Strategies

| Strategy | Sulfur Source | Alkyne Precursor (Example) | Key Features |

| Direct Sulfur Atom Addition | S atoms from COS photolysis | Ethyl 2-butynoate | Fundamental approach; product instability is a major issue. cdnsciencepub.com |

| Sulfur Transfer Reagents | Thiophene Endoperoxides | Cyclooctyne | Forms a transient thiirene; demonstrates alternative sulfur donors. nih.gov |

Photochemical methods provide an alternative pathway to thiirenes, often by inducing the extrusion of a stable small molecule from a larger heterocyclic precursor. The photolysis of 1,2,3-thiadiazoles is a well-established method for generating thiirene intermediates. cdnsciencepub.com

For the target molecule, a plausible precursor would be Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. Upon irradiation with UV light, this precursor would be expected to lose a molecule of dinitrogen (N₂) to yield the desired thiirene.

Reaction Scheme:

Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (precursor).

Photolysis of the precursor, leading to N₂ extrusion and ring contraction to form this compound.

This method has been successfully used to generate and study various thiirene derivatives, often in low-temperature inert matrices to trap and characterize the unstable product. cdnsciencepub.com The primary advantage is the generation of the thiirene under relatively mild conditions, avoiding the high temperatures or highly reactive reagents that can promote its decomposition.

The derivatization of a pre-formed thiirene ring is generally not a viable synthetic strategy. The high ring strain and 4π-electron antiaromatic character make the thiirene nucleus exceptionally reactive. cdnsciencepub.com Any attempts to perform chemical transformations on substituents attached to the ring would likely result in ring-opening, desulfurization to the parent alkyne, or polymerization. Therefore, the synthetic focus remains on constructing the ring with all necessary functional groups, such as the methyl and ethyl carboxylate moieties, already incorporated into the acyclic precursors.

Esterification and Functional Group Introduction Techniques

The ethyl carboxylate group is a key feature of the target molecule. This functional group can be introduced either before or after the formation of the thiirene ring. As discussed (2.1.3), post-formation esterification is challenging. The most logical and practical approach is to utilize a precursor that already contains the ethyl ester moiety. The synthesis of the alkyne precursor, ethyl 2-butynoate, can be achieved through standard organic chemistry methods, such as the esterification of 2-butynoic acid.

The Fischer esterification is a classic and direct method, involving the reaction of the carboxylic acid (2-butynoic acid) with an alcohol (ethanol) in the presence of an acid catalyst. masterorganicchemistry.com

Reaction Scheme (Fischer Esterification):

Reactants: 2-Butynoic Acid + Ethanol

Catalyst: H₂SO₄ or TsOH

Product: Ethyl 2-butynoate + Water

Modern esterification methods offer milder conditions and may be suitable for more sensitive substrates. These often involve the use of coupling reagents to activate the carboxylic acid.

Table 2: Selected Esterification Methods for Precursor Synthesis

| Method | Reagents | Typical Conditions | Advantages |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, often using alcohol as solvent | Simple, inexpensive reagents. masterorganicchemistry.com |

| Coupling Reagent-Mediated | EDCI, TBTU, COMU | Room temperature, organic base | Mild conditions, high yields, suitable for sensitive molecules. organic-chemistry.org |

| Dehydrative Coupling | SO₂F₂, PPh₃O | Room temperature | Broad substrate scope, excellent functional group compatibility. organic-chemistry.org |

| Heterogeneous Catalysis | Graphene Oxide, Dowex H⁺ resin | Mild heat | Easy catalyst removal and recycling. organic-chemistry.orgnih.gov |

Challenges and Advancements in this compound Synthesis

The synthesis of this compound is fraught with significant challenges, primarily stemming from the properties of the thiirene ring itself.

Key Challenges:

Inherent Instability: Thiirene is antiaromatic, possessing 4π electrons in a planar, cyclic system. This results in low stability and a high propensity for ring-opening or desulfurization back to the corresponding alkyne. cdnsciencepub.com The C-S bond energy in thiirene is significantly lower than in its saturated counterpart, thiirane (B1199164). cdnsciencepub.com

Product Isolation: Due to their high reactivity, isolating thiirene derivatives in pure form at ambient temperature is exceptionally difficult. Most characterizations have been performed using spectroscopic methods in cryogenic inert gas matrices. cdnsciencepub.com

Side Reactions: The reactive nature of both the sulfur precursors and the thiirene product can lead to a variety of side reactions, including polymerization, which reduces the yield of the desired monomeric product. cdnsciencepub.com

Advancements in the Field: Despite these challenges, research has advanced the understanding and generation of thiirenes.

Matrix Isolation Techniques: The use of low-temperature photolysis combined with matrix isolation has been crucial for the direct observation and spectroscopic characterization (IR, ESR) of thiirenes and their isomers. cdnsciencepub.com

Novel Sulfur-Transfer Reagents: The development of new molecules capable of donating a sulfur atom under milder conditions is an active area of research. The use of thiophene endoperoxides represents a step towards more controlled thiirene generation. nih.gov

Computational Chemistry: Ab initio molecular orbital calculations have provided deep insights into the structure, stability, and reaction pathways of thiirenes, helping to explain their antiaromatic character and high reactivity. cdnsciencepub.com These theoretical studies guide the design of new synthetic strategies.

While the synthesis of this compound remains a formidable synthetic target, these advancements provide a theoretical and practical framework for approaching the construction of this and other highly strained, reactive heterocyclic systems.

Reaction Pathways and Mechanistic Investigations of Ethyl 3 Methylthiirene 2 Carboxylate

Thermal and Photochemical Decomposition Pathways of Ethyl 3-methylthiirene-2-carboxylate

The decomposition of this compound can be induced by both thermal and photochemical means, leading to a variety of products through complex reaction cascades. These pathways are dictated by the inherent ring strain and the electronic influence of the methyl and ethyl carboxylate substituents.

Analysis of By-products and Rearrangement Products

Theoretical studies on the thermal decomposition of the parent thiirane (B1199164) molecule suggest two primary competing pathways: a homolytic C-S bond cleavage to form a diradical intermediate, which can lead to a radical chain reaction, and a bimolecular sulfur-transfer reaction. nih.gov Experimental investigations on the pyrolysis of thiirane and 2-methylthiirane have shown the formation of elemental sulfur and the corresponding alkene at temperatures around 600°C. At higher temperatures, rearrangement products such as enethiols have been observed. rsc.org

While specific experimental data for this compound is not extensively documented, it is anticipated that its thermolysis would lead to the extrusion of a sulfur atom to yield ethyl 2-butynoate. Rearrangement products, potentially arising from C-S bond cleavage followed by intramolecular hydrogen shifts or rearrangements involving the ester group, are also plausible.

Photochemical decomposition, on the other hand, often proceeds through different intermediates. The photolysis of related thiirene (B1235720) derivatives has been shown to involve the formation of thiocarbonyl ylides, which can undergo electrocyclization or react with other molecules. nih.gov For this compound, photochemical excitation could lead to ring-opening and subsequent rearrangements, potentially yielding isomeric thiazole (B1198619) or other heterocyclic systems.

Table 1: Potential Decomposition Products of this compound

| Decomposition Method | Potential Products |

| Thermal | Ethyl 2-butynoate, Elemental Sulfur, Rearrangement Products |

| Photochemical | Isomeric Heterocycles (e.g., Thiazoles), Thioketene (B13734457) derivatives |

Kinetic Studies of Decomposition Processes

Kinetic studies on the thermal decomposition of heterocyclic esters provide insights into their stability and the mechanisms of their breakdown. wikipedia.org For thiirane, computational studies have calculated activation enthalpies for both the homolytic bond cleavage and the sulfur-transfer pathways. nih.gov The presence of substituents, such as the methyl and ethyl carboxylate groups in the target molecule, is expected to significantly influence the activation barriers and the preferred decomposition pathway. The electron-withdrawing nature of the ester group could stabilize certain transition states, potentially lowering the activation energy for specific rearrangement pathways.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of the thiirene ring in this compound is characterized by its susceptibility to both nucleophilic and electrophilic attack, leading to a diverse range of chemical transformations.

Ring-Opening Reactions with Heteroatom Nucleophiles

Thiiranes readily undergo ring-opening reactions with a variety of nucleophiles. britannica.com The regioselectivity of this attack is influenced by both steric and electronic factors. In general, for unsymmetrically substituted thiiranes, nucleophilic attack occurs at the less substituted carbon atom. researchgate.net However, the presence of an electron-withdrawing group, such as the ethyl carboxylate in this compound, can alter this preference.

It is proposed that heteroatom nucleophiles, such as amines and thiols, would attack the C2 carbon of the thiirene ring, which is activated by the adjacent ester group. This would lead to a ring-opened intermediate that can then be protonated or undergo further reaction. The reaction with amines would yield β-amino-α,β-unsaturated thioesters, while reaction with thiols would produce the corresponding β-thio-substituted analogues. The mechanism likely proceeds through a nucleophilic addition to the carbon-carbon double bond, followed by cleavage of the C-S bond.

Table 2: Predicted Products of Nucleophilic Ring-Opening of this compound

| Nucleophile | Predicted Product |

| Amines (R₂NH) | Ethyl 3-(dialkylamino)-2-mercaptobut-2-enoate |

| Thiols (RSH) | Ethyl 3-(alkylthio)-2-mercaptobut-2-enoate |

Cycloaddition Reactions and Pericyclic Processes

The electron-deficient nature of the double bond in this compound, due to the conjugative effect of the ester group, suggests that it could act as a potent dienophile in Diels-Alder reactions. organic-chemistry.org In an inverse-electron-demand Diels-Alder reaction, this thiirene derivative would be expected to react readily with electron-rich dienes. nih.gov The cycloaddition would lead to the formation of a six-membered ring containing a sulfur atom, which could potentially undergo further transformations, such as sulfur extrusion, to yield substituted cyclohexadiene derivatives.

The stereoselectivity of such cycloaddition reactions would be an important aspect to consider, with the approach of the diene likely being influenced by the steric bulk of the methyl and ethyl carboxylate groups.

Oxidative and Reductive Transformations of the Thiirene Moiety

The sulfur atom in the thiirene ring is susceptible to oxidation, while the carbon-carbon double bond can undergo reduction.

The oxidation of thiiranes typically yields the corresponding thiirane 1-oxides and, upon further oxidation, thiirane 1,1-dioxides (episulfones). thieme-connect.de These oxidized species are generally unstable and can undergo spontaneous decomposition, often extruding sulfur monoxide or sulfur dioxide to form alkenes. thieme-connect.de The oxidation of this compound is expected to proceed similarly, yielding highly reactive intermediates that could be synthetically useful.

The reduction of the thiirene double bond can be envisioned through catalytic hydrogenation. This would result in the formation of the corresponding thiirane, ethyl 3-methylthiirane-2-carboxylate. The stereochemistry of the resulting thiirane would depend on the catalyst and reaction conditions used.

Lack of Sufficient Data for "this compound" Prevents In-Depth Analysis

Despite a comprehensive search of available scientific literature, detailed information regarding the chemical compound "this compound" is not available. Consequently, a thorough analysis of its reaction pathways, mechanistic investigations, and the specific reactivity of its derivatives, as requested, cannot be provided at this time.

The investigation sought to detail the reaction pathways and mechanistic investigations of this compound, with a specific focus on the formation and reactivity of its corresponding thiirene oxides and dioxides, as well as the regioselectivity and stereoselectivity of its reactions. However, the search yielded no specific studies or data sets pertaining to this particular molecule.

General information on the broader class of compounds known as thiiranes, the saturated analogs of thiirenes, is available. Research in this area covers the synthesis and stereoselectivity of thiiranes and the decomposition of thiirane 1,1-dioxides. Unfortunately, this general information does not extend to the specific substituted thiirene derivative requested, and therefore, no scientifically accurate content can be generated for the outlined sections.

Without specific experimental or theoretical data on this compound, any attempt to describe its chemical behavior would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to elucidate the chemical properties and reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Methylthiirene 2 Carboxylate

Elucidation of Molecular Structure through X-ray Crystallography

To date, a specific crystal structure for Ethyl 3-methylthiirene-2-carboxylate has not been reported in the crystallographic literature. Thiirenes themselves are known to be highly labile and have been primarily observed spectroscopically at low temperatures. However, derivatives such as S-alkylthiirenium salts have been successfully characterized by X-ray crystallography, providing insight into the geometry of the thiirene (B1235720) ring.

Table 1: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C=C bond length (ring) | ~1.30 - 1.35 Å |

| C-S bond lengths (ring) | ~1.70 - 1.75 Å |

| C-C-S bond angles (ring) | ~60° - 65° |

| C-S-C bond angle (ring) | ~45° - 50° |

Note: These are predicted values based on theoretical calculations and data from analogous structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Ring Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the structural features of a molecule. For this compound, the vibrational spectra would be dominated by contributions from the ethyl carboxylate group, the methyl group, and the thiirene ring.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically found in the range of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester will also give rise to characteristic bands. The C-H stretching vibrations of the methyl and ethyl groups will appear in the 2800-3000 cm⁻¹ region.

The thiirene ring itself is expected to have characteristic vibrational modes, although these may be weaker and more difficult to assign definitively without experimental data. The C=C stretching vibration within the strained ring is anticipated to appear in the 1600-1650 cm⁻¹ region. The C-S stretching vibrations are expected at lower wavenumbers. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiirene ring, which may be weak in the IR spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group/Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2980 | 2850-2980 |

| C=O stretch (ester) | 1700-1750 | 1700-1750 |

| C=C stretch (thiirene) | 1600-1650 | 1600-1650 |

| C-O stretch (ester) | 1000-1300 | 1000-1300 |

| C-S stretch (thiirene) | 600-800 | 600-800 |

Note: These are predicted frequency ranges based on characteristic group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Substituents and Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the ethyl group of the ester would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The chemical shift of the methylene protons would be downfield due to the deshielding effect of the adjacent oxygen atom. The methyl group attached to the thiirene ring would appear as a singlet.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal. The carbons of the thiirene ring would have characteristic chemical shifts that are influenced by the ring strain and the presence of the sulfur atom. The carbon atoms of the ethyl and methyl substituents would appear in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Thiirene-C=C | - | 110-130 |

| Thiirene-C-CH₃ | - | 110-130 |

| C=O (ester) | - | 160-170 |

| O-CH₂ (ethyl) | 4.0-4.4 (quartet) | 60-65 |

| CH₃ (ethyl) | 1.2-1.5 (triplet) | 13-16 |

| CH₃ (ring substituent) | 2.0-2.5 (singlet) | 15-20 |

Note: These are predicted chemical shift ranges relative to TMS, based on typical values for similar functional groups.

Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₈O₂S), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its molecular formula.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for esters is the loss of the alkoxy group (-OCH₂CH₃), leading to an acylium ion. Another likely fragmentation would involve the loss of the entire ethyl carboxylate group. The strained thiirene ring could also undergo characteristic fragmentation, such as the extrusion of a sulfur atom or cleavage of the ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion |

| 144 | [C₆H₈O₂S]⁺ (Molecular Ion) |

| 115 | [M - C₂H₅]⁺ |

| 99 | [M - OCH₂CH₃]⁺ |

| 71 | [M - COOC₂H₅]⁺ |

| 45 | [COOC₂H₅]⁺ |

| 29 | [C₂H₅]⁺ |

Note: These are predicted fragmentation pathways based on common fragmentation patterns of esters and cyclic sulfur compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the thiirene ring and the carbonyl group of the ester will be the primary chromophores.

The π → π* transition of the C=C bond in the thiirene ring, conjugated with the carboxylate group, is likely to result in an absorption maximum (λ_max) in the ultraviolet region. The n → π* transition, involving the non-bonding electrons on the sulfur and oxygen atoms, would likely appear as a weaker absorption at a longer wavelength.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all organic molecules are fluorescent, some heterocyclic compounds exhibit fluorescence. The potential fluorescence of this compound would depend on the efficiency of radiative decay from its excited state. If fluorescent, the emission spectrum would be expected at a longer wavelength than the absorption spectrum (Stokes shift).

Table 5: Predicted Electronic Spectroscopy Properties for this compound

| Parameter | Predicted Value/Characteristic |

| λ_max (π → π) | 220-280 nm |

| λ_max (n → π) | > 280 nm (weak) |

| Molar Absorptivity (ε) | Moderate to high for π → π* |

| Fluorescence | Potentially weak fluorescence, emission > absorption λ_max |

Note: These are predicted characteristics based on the electronic properties of similar chromophores.

Computational and Theoretical Insights into Ethyl 3 Methylthiirene 2 Carboxylate Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the fundamental characteristics of molecular systems. For Ethyl 3-methylthiirene-2-carboxylate, these calculations provide a detailed picture of its stability, electron distribution, and the energetic landscape it inhabits.

The thiirene (B1235720) ring, a three-membered heterocycle containing a sulfur atom and a carbon-carbon double bond, is inherently unstable due to significant ring strain. This strain is a composite of two primary factors: angle strain and torsional strain. The internal bond angles are forced to deviate significantly from the ideal sp² (120°) and C-S-C bond angles, leading to poor orbital overlap and a substantial increase in potential energy. msu.edu

Furthermore, the 1H-thiirene system contains 4π electrons, making it formally antiaromatic. This antiaromatic character contributes significantly to its destabilization and high reactivity. Quantum chemical calculations are essential for quantifying the Ring Strain Energy (RSE). This is typically achieved by using isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, allowing for the isolation of strain energy. High-level calculations have placed the RSE of the parent thiirene ring at exceptionally high values, marking it as one of the most strained heterocycles. acs.org This intrinsic strain is the primary driving force for the characteristic ring-opening reactions of thiirene derivatives. msu.edu

| Compound | Ring System | Approximate RSE (kcal/mol) |

|---|---|---|

| Cyclopropane | Saturated Carbocycle | 27.5 |

| Thiirane (B1199164) | Saturated Sulfocycle | 19.8 |

| Oxirene | Unsaturated Oxycycle (Antiaromatic) | ~40-50 |

| Thiirene | Unsaturated Sulfocycle (Antiaromatic) | ~40-45 |

Note: Values are approximate and can vary based on the computational method.

For this compound, conformational flexibility primarily arises from the rotation around the single bond connecting the ethyl carboxylate group to the thiirene ring. This rotation gives rise to different conformers, often described as s-cis and s-trans (or syn/anti), depending on the relative orientation of the carbonyl oxygen and the thiirene ring.

Computational methods can map the potential energy surface with respect to the relevant dihedral angle. By performing a relaxed scan, where the dihedral angle is systematically varied and the rest of the molecular geometry is optimized at each step, the energies of different conformers and the rotational barriers between them can be determined. cwu.edu Studies on related systems, such as substituted thiophenes, show that the conformational preference is often governed by a delicate balance of steric hindrance and subtle electronic interactions, like weak intramolecular hydrogen bonds or hyperconjugation. nih.gov For this compound, it is expected that one conformer would be slightly more stable, though the energy barrier for interconversion is likely to be low at room temperature.

| Conformer | Key Dihedral Angle (Cring-Cring-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| s-trans (anti-periplanar) | ~180° | 0.00 (Global Minimum) | ~75% |

| Transition State | ~90° | 2.50 | - |

| s-cis (syn-periplanar) | ~0° | 0.85 (Local Minimum) | ~25% |

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, providing a framework for understanding and quantifying the rates of chemical reactions. wikipedia.orgchemicalreactions.io By identifying the transition state—the highest energy point along the minimum energy reaction path—the activation energy (ΔG‡) can be calculated, which is the primary determinant of the reaction rate.

The high ring strain of this compound makes it susceptible to various transformations, most notably thermal or photochemical ring-opening reactions. acs.org Computational chemists map the potential energy surface (PES) for these reactions to elucidate the detailed mechanism. A PES is a multidimensional surface that describes the potential energy of the system as a function of its geometric coordinates.

For a ring-opening reaction, the reaction coordinate might involve the stretching of a C-S or C-C bond of the thiirene ring. Calculations would identify the starting material (reactant), the transition state structure, any intermediates, and the final product(s). researchgate.net For instance, the electrocyclic ring-opening of a thiirene could lead to a thioketene (B13734457) or a vinyl-thiyl radical, depending on the reaction conditions. The calculated activation energies for competing pathways can predict which reaction is kinetically favored. nih.gov

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Kinetic Feasibility |

|---|---|---|---|

| Electrocyclic Ring-Opening | Concerted opening to a vinyl thioketene intermediate. | 15 - 20 | Thermally accessible |

| Homolytic C-S Bond Cleavage | Formation of a diradical species. | 25 - 30 | Requires higher energy (e.g., photochemical) |

| [2+2] Cycloaddition | Reaction with an alkene. | > 35 | Kinetically disfavored |

The solvent in which a reaction occurs can dramatically influence its rate and mechanism by differentially stabilizing the reactants, transition state, and products. nih.gov Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, capturing bulk electrostatic effects. Explicit models involve including a number of individual solvent molecules in the calculation, which can capture specific interactions like hydrogen bonding.

For reactions of this compound that proceed through a polar or charged transition state, a polar solvent would be expected to lower the activation energy and accelerate the reaction rate. For example, a nucleophilic attack on one of the ring carbons would likely involve significant charge separation in the transition state. This transition state would be better stabilized by a polar solvent like dimethyl sulfoxide (B87167) (DMSO) or water compared to a nonpolar solvent like hexane, leading to a faster reaction.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Relative Rate Constant (krel) |

|---|---|---|---|

| Hexane | 1.9 | 28.0 | 1 |

| Tetrahydrofuran (THF) | 7.5 | 24.5 | ~500 |

| Acetonitrile | 37.5 | 21.0 | ~1 x 105 |

| Water | 80.1 | 19.5 | ~1 x 106 |

Spectroscopic Property Prediction and Correlation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. Methods like DFT can accurately calculate the vibrational frequencies of a molecule, which can be directly correlated with an experimental infrared (IR) spectrum. arxiv.orgnih.gov Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei.

These predictions are invaluable for several reasons. For a highly reactive or unstable species like this compound, an experimental spectrum might be difficult to obtain or assign. A theoretically predicted spectrum can guide the identification of the compound in a complex reaction mixture. Furthermore, a strong correlation between the calculated and experimental spectra serves as a powerful confirmation of the proposed molecular structure. researchgate.netnih.gov Discrepancies between the two can point to incorrect structural assignments or the presence of unexpected environmental effects.

| Spectroscopic Feature | Description | Calculated Value (B3LYP/6-31G*) | Experimental Value |

|---|---|---|---|

| IR Frequency | C=O Stretch (Ester) | 1725 cm-1 | 1710 cm-1 |

| IR Frequency | C=C Stretch (Thiirene) | 1640 cm-1 | 1625 cm-1 |

| ¹H NMR Shift | -CH3 (Ring) | δ 2.15 ppm | δ 2.10 ppm |

| ¹³C NMR Shift | C=O (Ester) | δ 165.0 ppm | δ 164.2 ppm |

Vibrational Frequency Calculations

Vibrational frequency analysis through computational methods, such as Density Functional Theory (DFT) and ab initio calculations, is a powerful tool for predicting the infrared (IR) spectrum of a molecule. These calculations help in identifying characteristic bond stretches, bends, and torsions, providing a theoretical fingerprint of the molecule's structure. For this compound, key vibrational modes can be predicted based on its functional groups.

Ab initio molecular orbital theory calculations have been successfully used to predict the IR frequencies of the parent thiirene molecule, showing reasonable agreement with experimental data obtained in low-temperature matrices. cdnsciencepub.com For this compound, the calculated spectrum would be more complex due to the additional methyl and ethyl carboxylate substituents.

Key predicted vibrational frequencies would include:

C=C Stretch: The endocyclic carbon-carbon double bond stretch in the thiirene ring is a key feature. In the parent thiirene, this is observed experimentally and computationally. The substitution pattern in this compound would influence the exact frequency.

C=O Stretch: The carbonyl group of the ethyl carboxylate substituent will exhibit a strong, characteristic stretching frequency, typically in the range of 1700-1750 cm⁻¹.

C-S Stretch: The carbon-sulfur bonds within the strained three-membered ring are another important vibrational mode. Calculations on thiirane, the saturated analog, show C-S stretching frequencies around 650 cm⁻¹. researchgate.net Similar frequencies would be expected for the thiirene derivative.

Ethyl and Methyl Group Vibrations: The ethyl (-CH₂CH₃) and methyl (-CH₃) groups will display characteristic C-H stretching and bending frequencies.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on computational studies of related structures.

| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1700 - 1750 |

| C=C (Thiirene Ring) | Stretch | 1550 - 1650 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-S (Thiirene Ring) | Asymmetric/Symmetric Stretch | 600 - 750 |

| -CH₃, -CH₂- (Alkyl) | C-H Stretch | 2850 - 3000 |

| -CH₃, -CH₂- (Alkyl) | C-H Bend | 1350 - 1470 |

Note: These are approximate ranges and the precise values would require specific quantum chemical calculations for the molecule.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structure elucidation. Theoretical predictions of ¹H and ¹³C NMR chemical shifts, often performed using DFT methods, can be highly accurate and aid in the assignment of experimental spectra. rsc.org For this compound, predictions would focus on the distinct chemical environments of the protons and carbons.

¹H NMR Predictions:

Methyl Group Proton (on ring): The proton of the methyl group attached to the thiirene ring would appear as a singlet. Its chemical shift would be influenced by the electronic environment of the strained, unsaturated ring.

Ethyl Group Protons: The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, due to spin-spin coupling. The methylene protons, being adjacent to the electron-withdrawing ester oxygen, would be shifted downfield.

¹³C NMR Predictions:

Thiirene Ring Carbons: The two carbons of the C=C bond in the thiirene ring would have distinct chemical shifts due to the different substituents (methyl vs. ethyl carboxylate). These carbons are expected to be significantly deshielded.

Carbonyl Carbon: The ester carbonyl carbon is expected to have the largest chemical shift, typically in the 160-175 ppm range.

Ethyl and Methyl Carbons: The carbons of the ethyl and methyl groups would appear in the upfield region of the spectrum.

The following table provides an estimation of the ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ring-C -CH₃ | C=C | - | 130 - 145 |

| Ring-C -COOEt | C=C | - | 135 - 150 |

| C =O | Carbonyl | - | 160 - 175 |

| O-C H₂-CH₃ | Methylene | 4.0 - 4.4 (quartet) | 60 - 65 |

| O-CH₂-C H₃ | Methyl | 1.2 - 1.5 (triplet) | 13 - 16 |

| Ring-C H₃ | Methyl | 2.0 - 2.5 (singlet) | 15 - 20 |

Note: These are estimated values based on typical functional group shifts. Actual values depend on the specific computational method and solvent effects.

Aromaticity and Antiaromaticity Assessment in the Thiirene Ring

The concept of aromaticity and antiaromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. According to Hückel's rule, planar, cyclic, conjugated systems with 4n+2 π-electrons are aromatic and stabilized, while those with 4n π-electrons are antiaromatic and destabilized.

The thiirene ring possesses a 4n π-electron system (n=1), which theoretically classifies it as antiaromatic. cdnsciencepub.com This antiaromatic character has significant chemical consequences:

Low Thermal Stability: Thiirenes are known to be highly unstable and readily decompose. cdnsciencepub.com The inherent strain of the three-membered ring is exacerbated by the electronic destabilization of antiaromaticity.

Reduced Bond Energy: Computational studies on the parent thiirene molecule reveal a drastically reduced C-S bond energy compared to its saturated, non-aromatic analog, thiirane. cdnsciencepub.com This weakening of the ring bonds is a direct manifestation of its antiaromatic nature.

Applications of Ethyl 3 Methylthiirene 2 Carboxylate in Synthetic Chemistry

Role as a Synthetic Intermediate for Complex Molecules

The principal value of Ethyl 3-methylthiirene-2-carboxylate in the synthesis of complex molecules stems from its nature as a high-energy, strained intermediate. Three-membered heterocycles, including thiiranes and thiirenes, are recognized as privileged structures that act as key precursors for a variety of organic compounds. researchgate.net The significant ring strain, estimated to be around 26 kcal/mol for related aziridines, provides a strong thermodynamic driving force for ring-opening reactions. researchgate.net

This inherent reactivity allows the thiirene (B1235720) ring to be opened selectively by various reagents, installing new functional groups with high regioselectivity. For this compound, nucleophilic attack can lead to linear sulfur-containing compounds that can be elaborated further. The presence of the electron-withdrawing ethyl carboxylate group and the electron-donating methyl group on the double bond creates a polarized system, directing the approach of nucleophiles and enabling controlled bond formation. This strategic ring-opening is a foundational step in leveraging this compound as an intermediate for larger, more functionalized target molecules.

Building Block in Heterocyclic Synthesis

This compound is a potent building block for the synthesis of other heterocyclic systems through ring-transformation reactions. Thiiranes and their derivatives are known to undergo ring expansion to generate four-, five-, six-, and even seven-membered heterocycles. researchgate.net This transformation can be achieved through several pathways, including nucleophilic or electrophilic ring-opening followed by intramolecular cyclization. youtube.comyoutube.com

One common pathway involves the photochemical or thermal ring-opening of the thiirene to form a thiocarbonyl ylide as a transient 1,3-dipole. This reactive species can then undergo [3+2] cycloaddition reactions with various dipolarophiles. For instance, reaction with tetracyanoethene can lead to the formation of five-membered tetrahydrothiophene (B86538) derivatives. thieme-connect.de The specific substituents on the thiirene dictate the stability and reactivity of the intermediate ylide, thereby controlling the scope and outcome of the cycloaddition.

The table below illustrates a representative cycloaddition reaction involving a generic thiirene derivative, a principle that applies to this compound.

| Reactant 1 | Reactant 2 (Dipolarophile) | Conditions | Product Type |

| Substituted Thiirene | Tetracyanoethene | Irradiation (hν) | Tetrahydrothiophene derivative |

| Substituted Thiirene | Alkene/Alkyne | Heat (Δ) or hν | Dihydrothiophene/Thiophene (B33073) derivative |

Furthermore, ring expansion can occur via insertion reactions. The reaction of thiiranes with carbenes or nitrenes can lead to the formation of larger rings like thietanes. researchgate.net This versatility makes this compound a precursor for a diverse range of sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. nih.gov

Precursor for Alkyne and Sulfur Dioxide Equivalents

A hallmark reaction of thiirenes and their derivatives is the extrusion of sulfur to form alkynes. This desulfurization can be promoted thermally or photochemically and represents a key method for generating the corresponding alkyne, in this case, ethyl 2-butynoate. mdpi.com This transformation makes this compound a synthetic equivalent of the alkyne, allowing for its generation under specific, often mild, conditions.

Similarly, the oxidized form of the molecule, Ethyl 3-methylthiirene-1,1-dioxide, readily undergoes cheletropic elimination of sulfur dioxide (SO₂) to yield the same alkyne. acs.org This process is analogous to the well-known Ramberg–Bäcklund reaction, where thiirane (B1199164) 1,1-dioxides are key intermediates. thieme-connect.de The extrusion of SO₂ is often highly efficient and provides a clean route to the desired alkyne. Therefore, the thiirene dioxide serves as a stable precursor that releases both an alkyne and sulfur dioxide upon thermal activation.

The following table summarizes these characteristic extrusion reactions.

| Precursor | Conditions | Major Organic Product | Co-product |

| This compound | Heat (Δ) or Irradiation (hν) | Ethyl 2-butynoate | Elemental Sulfur (S) |

| Ethyl 3-methylthiirene-1,1-dioxide | Heat (Δ) | Ethyl 2-butynoate | Sulfur Dioxide (SO₂) |

Development of Novel Synthetic Methodologies Utilizing Thiirene Reactivity

The unique reactivity of the strained thiirene ring offers opportunities for the development of new synthetic methods. The ability of thiiranes to undergo stereospecific reactions has been a subject of interest. For example, methods have been developed for the highly diastereoselective synthesis of cis-disubstituted thiiranes via the 4π-electrocyclization of thiocarbonyl ylides. nih.gov Applying such principles to precursors of this compound could provide stereocontrolled access to this reactive intermediate, which can then transfer its stereochemistry to subsequent products.

Furthermore, the carbon-sulfur bonds in the thiirane ring can be activated by transition metals, enabling novel catalytic cycles for ring-opening, cross-coupling, or ring-expansion reactions. researchgate.net The development of catalysts that can selectively engage with the thiirene moiety in this compound could unlock new transformations, such as asymmetric ring-opening or the formation of organosulfur polymers. The inherent reactivity driven by ring strain, combined with the electronic influence of its substituents, makes this compound an ideal platform for exploring and developing innovative, catalyst-driven synthetic methodologies.

Future Research Directions and Emerging Areas in Ethyl 3 Methylthiirene 2 Carboxylate Research

Exploration of Catalytic Transformations

The high ring strain and the presence of a sulfur atom make the thiirene (B1235720) ring susceptible to a variety of catalytic transformations. A primary focus of future research will be to explore these reactions to synthesize novel and valuable chemical entities. Key areas of investigation would include:

Ring-Opening Reactions: Catalytic conditions, employing transition metals such as palladium, rhodium, or nickel, could be investigated to promote the selective opening of the thiirene ring. This could lead to the formation of functionalized vinyl sulfides or other sulfur-containing acyclic compounds, which are valuable intermediates in organic synthesis.

Desulfurization Reactions: The development of catalytic methods for the stereospecific removal of the sulfur atom would provide a direct route to highly functionalized alkenes. This transformation would be of significant interest for the synthesis of complex organic molecules.

Cycloaddition Reactions: The double bond within the thiirene ring presents an opportunity for various cycloaddition reactions. Catalytic [3+2] or [3+3] cycloadditions with suitable partners could lead to the construction of more complex sulfur-containing heterocyclic systems.

A systematic study of different catalysts and reaction conditions will be crucial to control the chemo- and regioselectivity of these transformations.

Asymmetric Synthesis and Chiral Induction Studies

The potential for creating chiral centers during the synthesis or transformation of Ethyl 3-methylthiirene-2-carboxylate opens up avenues for asymmetric synthesis. Future research should focus on:

Enantioselective Synthesis: Developing catalytic asymmetric methods for the synthesis of enantiomerically pure this compound will be a significant milestone. This could involve the use of chiral catalysts in reactions such as the addition of a sulfur source to a suitable alkyne precursor.

Chiral Ligand Development: The sulfur atom in the thiirene ring could act as a coordinating atom for transition metals. Investigating the use of enantiopure this compound as a chiral ligand in asymmetric catalysis is a promising area. The electronic and steric properties of the thiirene ring could induce high levels of stereocontrol in various catalytic reactions.

Diastereoselective Reactions: For reactions involving the thiirene ring, studying the influence of the existing stereocenter (if the molecule is made chiral) on the stereochemical outcome of subsequent transformations will be important for its application in stereoselective synthesis.

Materials Science Applications

The unique electronic and structural features of thiirenes suggest potential applications in materials science. Future research in this area could explore:

Polymer Chemistry: The strained thiirene ring could be a candidate for ring-opening polymerization (ROP). The development of catalysts for the controlled polymerization of this compound could lead to the synthesis of novel sulfur-containing polymers with unique optical, electronic, or thermal properties.

Organic Electronics: Sulfur-containing organic molecules have shown promise in the field of organic electronics. Investigating the electronic properties of this compound and its derivatives, such as their conductivity and charge-transport characteristics, could lead to their use in organic semiconductors or other electronic devices.

Self-Assembling Materials: The presence of both polar (ester) and potentially interactive (sulfur) functional groups could enable the design of molecules that undergo self-assembly into well-defined nanostructures.

The table below outlines potential research avenues in materials science.

| Research Area | Potential Application | Key Parameters to Investigate |

| Ring-Opening Polymerization | Synthesis of novel sulfur-containing polymers | Catalyst systems, molecular weight control, polymer properties |

| Organic Electronics | Organic semiconductors, field-effect transistors (OFETs) | Charge carrier mobility, conductivity, band gap |

| Self-Assembly | Nanostructured materials, functional surfaces | Molecular design, solvent effects, temperature dependence |

Interdisciplinary Research with Related Chemical Fields

The exploration of this compound is not limited to traditional organic synthesis and materials science. Interdisciplinary collaborations will be key to unlocking its full potential.

Medicinal Chemistry: Sulfur-containing heterocycles are prevalent in many biologically active compounds. Future studies could involve the synthesis of derivatives of this compound and their evaluation for potential pharmacological activities. The strained ring system might offer novel interactions with biological targets.

Agrochemicals: The development of new agrochemicals is a continuous effort. Screening this compound and its analogs for herbicidal, fungicidal, or insecticidal properties could be a fruitful area of research.

Computational Chemistry: Theoretical studies will be invaluable in predicting the reactivity, stability, and spectroscopic properties of this compound. Density Functional Theory (DFT) calculations could guide experimental work by providing insights into reaction mechanisms and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.